Phenyl 2,5-dibromobenzenesulfonate
Description
Phenyl 2,5-dibromobenzenesulfonate is a sulfonate ester characterized by a phenyl group bonded to a 2,5-dibrominated benzenesulfonate moiety. This compound belongs to the broader class of aromatic sulfonate esters, which are widely studied for their applications in organic synthesis, polymer chemistry, and pharmaceuticals. The bromine substituents at the 2- and 5-positions of the benzene ring confer distinct electronic and steric properties, influencing reactivity, solubility, and stability compared to non-halogenated analogs.
Properties
Molecular Formula |
C12H8Br2O3S |
|---|---|
Molecular Weight |
392.06 g/mol |
IUPAC Name |
phenyl 2,5-dibromobenzenesulfonate |
InChI |
InChI=1S/C12H8Br2O3S/c13-9-6-7-11(14)12(8-9)18(15,16)17-10-4-2-1-3-5-10/h1-8H |
InChI Key |
KKNXEECEILHGIP-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OS(=O)(=O)C2=C(C=CC(=C2)Br)Br |
Canonical SMILES |
C1=CC=C(C=C1)OS(=O)(=O)C2=C(C=CC(=C2)Br)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Variations
Phenyl 2,5-dibromobenzenesulfonate is differentiated from other sulfonate esters by its halogen substitution pattern. Below is a comparative analysis with structurally related compounds:
Table 1: Structural Comparison of Sulfonate Esters
Key Observations :
- Halogen vs. Methoxy Substituents : Bromine atoms in this compound introduce strong electron-withdrawing effects, enhancing electrophilicity and thermal stability compared to methoxy-substituted analogs like dibenzo[b,d]furan-2-yl 2,5-dimethoxybenzenesulfonate, where electron-donating methoxy groups reduce reactivity .
Physicochemical Properties
The bromine substituents significantly alter physicochemical parameters:
Table 2: Calculated and Experimental Properties
Key Observations :
- Lipophilicity : The brominated compound exhibits higher XLogP3 (indicative of greater hydrophobicity) than methoxy-substituted analogs, aligning with bromine’s strong hydrophobic character .
- Hydrogen Bonding: Fewer hydrogen bond acceptors in the brominated compound reduce solubility in polar solvents compared to analogs with methoxy or quinoline groups .
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